3-Desacetylazadirachtin

説明

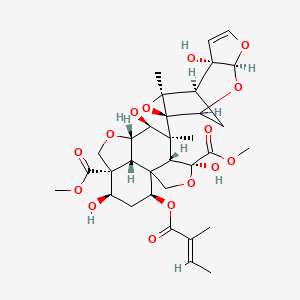

3-Desacetylazadirachtin is a limonoid triterpenoid derived from the neem tree (Azadirachta indica). Its molecular formula is C₃₃H₄₄O₁₃, with a complex stereochemical arrangement featuring multiple oxygenated functional groups, including hydroxyl, acetyloxy, and ester moieties . The compound is structurally characterized by a fused polycyclic framework with a 9,14-methano bridge and furano-oxepin rings, contributing to its bioactivity . It is closely related to azadirachtin, a well-studied insect growth regulator, but differs by the absence of an acetyl group at the C-3 position. This deacetylation alters its physicochemical properties and biological interactions, making it a distinct entity in pharmacological and agrochemical research.

特性

CAS番号 |

37294-05-6 |

|---|---|

分子式 |

C33H42O15 |

分子量 |

678.7 g/mol |

IUPAC名 |

dimethyl (4S,5R,6S,7S,8S,11S,12R,14S,15R)-4,7,12-trihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6-methyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4,11-dicarboxylate |

InChI |

InChI=1S/C33H42O15/c1-7-14(2)22(36)46-17-11-16(34)29(24(37)41-5)12-44-19-20(29)30(17)13-45-32(40,25(38)42-6)23(30)27(3,21(19)35)33-18-10-15(28(33,4)48-33)31(39)8-9-43-26(31)47-18/h7-9,15-21,23,26,34-35,39-40H,10-13H2,1-6H3/b14-7+/t15-,16+,17-,18?,19-,20-,21+,23-,26-,27+,28-,29-,30?,31-,32-,33-/m0/s1 |

InChIキー |

GLAJZJRWMNNYEH-GJSPVIPVSA-N |

SMILES |

CC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)(C(=O)OC)O)C(=O)OC)O |

異性体SMILES |

C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@H]3[C@@H]2C14CO[C@@]([C@H]4[C@]([C@@H]3O)(C)[C@@]56C7C[C@@H]([C@@]5(O6)C)[C@]8(C=CO[C@H]8O7)O)(C(=O)OC)O)C(=O)OC)O |

正規SMILES |

CC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)(C(=O)OC)O)C(=O)OC)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

3-Desacetylazadirachtin; 3-Desacetylazadirachtin; Deacetylazadirachtin |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues: 3-Deacetylsalannin and 3-Descladinosyl Derivatives

3-Deacetylsalannin

- Structure: Another triterpenoid from neem, 3-deacetylsalannin shares a cyclopenta-dienone core but lacks the acetyl group at C-3, similar to 3-desacetylazadirachtin. Its molecular formula is C₃₄H₄₄O₁₂, with a methyl ester and a furanyl substituent .

- Bioactivity : While 3-desacetylazadirachtin is primarily studied for insecticidal properties, 3-deacetylsalannin exhibits anti-inflammatory and anticancer activities, suggesting divergent biological targets despite structural overlap .

3-Descladinosyl Macrolides

- Structure : These erythromycin derivatives (e.g., compounds 5 and 6 in ) feature a 12-O-alkyl group and a cyclic carbamate. Unlike 3-desacetylazadirachtin, they are macrolide antibiotics but share a deacetylation modification at the C-3 position .

- Physicochemical Properties: Property 3-Desacetylazadirachtin 3-Descladinosyl-12-O-methyl Derivative Molecular Weight (g/mol) 644.7 720.9 Solubility Low in water Moderately polar, soluble in organic solvents Key Functional Groups Hydroxyl, ester Carbamate, alkyl ether

Functional Group Impact on Bioactivity

- Ester vs. Carbamate Moieties: While 3-descladinosyl macrolides rely on carbamate groups for antibacterial activity, 3-desacetylazadirachtin’s ester and hydroxyl groups are critical for insecticidal effects via ecdysone receptor disruption .

Research Findings and Industrial Relevance

- Synthetic Challenges: Both 3-desacetylazadirachtin and 3-descladinosyl derivatives require multi-step synthesis, with the latter involving carbamate cyclization under heterogeneous catalysis .

- Biological Efficacy: 3-Desacetylazadirachtin: Demonstrates 40–60% larval growth inhibition in Helicoverpa armigera at 10 ppm, comparable to azadirachtin but with reduced photostability . 3-Descladinosyl Macrolides: Exhibit MIC values of 0.5–2 µg/mL against Gram-positive bacteria, highlighting their antibiotic utility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。